molecular formula C14H15BClNO B14420742 2-Aminoethyl (4-chlorophenyl)phenylborinate CAS No. 85724-97-6

2-Aminoethyl (4-chlorophenyl)phenylborinate

Cat. No.: B14420742
CAS No.: 85724-97-6
M. Wt: 259.54 g/mol
InChI Key: IDNUFQOUQABULP-UHFFFAOYSA-N
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Description

2-Aminoethyl (4-chlorophenyl)phenylborinate is an organoboron compound that features a boron atom bonded to a phenyl group, a 4-chlorophenyl group, and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl (4-chlorophenyl)phenylborinate typically involves the reaction of 4-chlorophenylboronic acid with phenylboronic acid in the presence of a suitable base and a coupling agent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 80°C

    Coupling Agent: Palladium catalyst, such as palladium acetate or palladium chloride

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include:

    Purification: Crystallization or chromatography to isolate the desired product

    Quality Control: Analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl (4-chlorophenyl)phenylborinate can undergo various chemical reactions, including:

    Oxidation: Conversion to boronic acid derivatives

    Reduction: Formation of borane complexes

    Substitution: Replacement of the aminoethyl group with other functional groups

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous solution

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide

Major Products

    Oxidation: 4-Chlorophenylboronic acid and phenylboronic acid derivatives

    Reduction: Borane complexes with varying degrees of hydrogenation

    Substitution: Halogenated derivatives of the original compound

Scientific Research Applications

2-Aminoethyl (4-chlorophenyl)phenylborinate has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds

    Biology: Potential use in the development of boron-containing drugs for neutron capture therapy

    Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties

Mechanism of Action

The mechanism of action of 2-Aminoethyl (4-chlorophenyl)phenylborinate involves its ability to participate in transmetalation reactions, where the boron atom transfers its organic groups to a metal catalyst, such as palladium. This process is crucial in Suzuki–Miyaura coupling reactions, where the compound acts as a nucleophile, donating its organic groups to form new carbon-carbon bonds. The molecular targets and pathways involved include:

    Palladium Catalyst: Facilitates the transmetalation process

    Organic Substrates: Accept the organic groups from the boron atom to form new bonds

Comparison with Similar Compounds

2-Aminoethyl (4-chlorophenyl)phenylborinate can be compared with other similar compounds, such as:

    Phenylboronic Acid: Lacks the aminoethyl and 4-chlorophenyl groups, making it less versatile in certain reactions

    4-Chlorophenylboronic Acid: Similar structure but without the aminoethyl group, limiting its applications in complex synthesis

    2-Aminoethyl Diphenylborinate: Contains two phenyl groups instead of a 4-chlorophenyl group, offering different reactivity and applications

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and beyond.

Properties

CAS No.

85724-97-6

Molecular Formula

C14H15BClNO

Molecular Weight

259.54 g/mol

IUPAC Name

2-[(4-chlorophenyl)-phenylboranyl]oxyethanamine

InChI

InChI=1S/C14H15BClNO/c16-14-8-6-13(7-9-14)15(18-11-10-17)12-4-2-1-3-5-12/h1-9H,10-11,17H2

InChI Key

IDNUFQOUQABULP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN

Origin of Product

United States

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